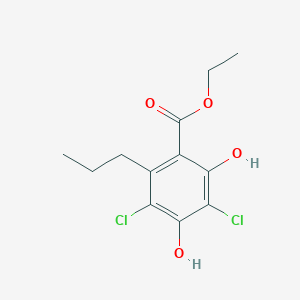![molecular formula C14H11ClN2O3 B14400188 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide CAS No. 86432-07-7](/img/structure/B14400188.png)
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carbamoyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chlorobenzoyl chloride+4-Hydroxyaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can enhance the compound’s reactivity and binding affinity. The carbamoyl group may also play a role in the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
- 2-Chloro-N-(4-hydroxyphenyl)benzamide
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is unique due to the presence of both a hydroxyphenyl group and a chloro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
86432-07-7 |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
2-chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-4-2-1-3-11(12)13(19)17-14(20)16-9-5-7-10(18)8-6-9/h1-8,18H,(H2,16,17,19,20) |
Clave InChI |
RBMNTYDQUYWHDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


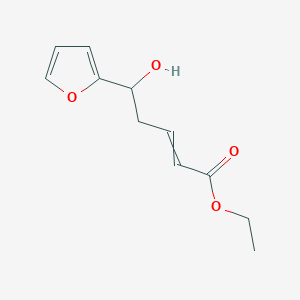


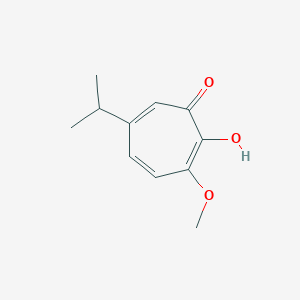
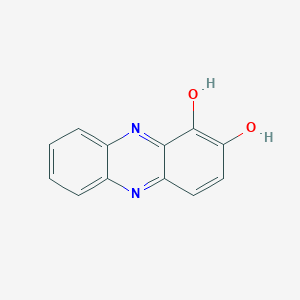
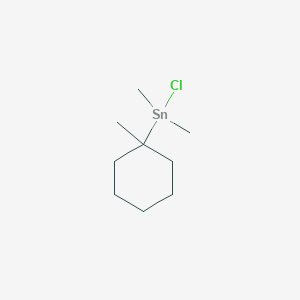
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
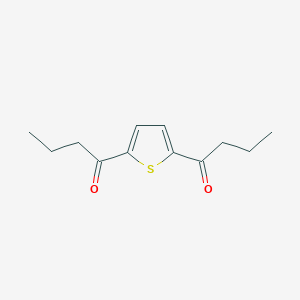
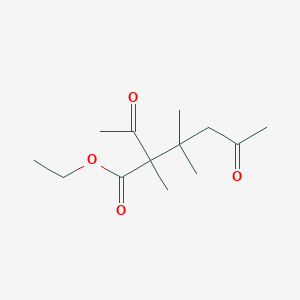
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)

![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
